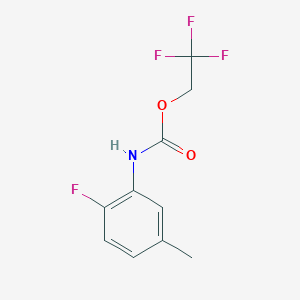

2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQMRQOTONYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194975 | |

| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087797-87-2 | |

| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Activated Carbonates

One of the most efficient methods for synthesizing carbamates, including fluorinated derivatives, is through the use of activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates.

- Reaction Scheme: The activated carbonate (e.g., p-nitrophenyl carbonate of 2,2,2-trifluoroethanol) is reacted with the amine (2-fluoro-5-methyl aniline) in the presence of a base and a catalyst like 4-dimethylaminopyridine (DMAP) to form the carbamate bond.

- Solvents: Commonly used solvents include acetonitrile or toluene at room temperature.

- Advantages: This method provides high selectivity and yields, with mild reaction conditions preserving sensitive functional groups.

Carbamate Formation via Carbamoyl Chloride Intermediates

An alternative approach involves preparing the carbamoyl chloride derivative of 2,2,2-trifluoroethanol, which then reacts with the aromatic amine.

- Reagents: 2,2,2-Trifluoroethanol is converted to its carbamoyl chloride derivative using phosgene or safer equivalents like triphosgene.

- Reaction Conditions: The carbamoyl chloride intermediate is then reacted with 2-fluoro-5-methyl aniline under basic conditions (e.g., triethylamine) to yield the carbamate.

- Considerations: Phosgene derivatives require careful handling due to toxicity; thus, alternative reagents and safer protocols are preferred.

Use of Protecting Groups and Coupling Reagents

According to patent literature, benzyl carbamate (CBZ) protecting groups are employed in related carbamate syntheses to protect amine functionalities during intermediate steps.

- Process: The protected amine intermediate undergoes coupling with 2,2,2-trifluoroethyl derivatives using coupling reagents such as carbodiimides or mixed anhydrides.

- Deprotection: Subsequent hydrogenolysis removes the CBZ group to yield the free carbamate.

- Benefits: This multi-step approach allows for selective functionalization and purification at each stage, improving overall yield and purity.

Reaction Conditions and Solvent Systems

- Solvent Choices: Toluene, acetonitrile, diisopropyl ether, and mixtures of water with ethanol or isopropanol (commonly 1:1 ratios) are effective solvents for carbamate synthesis and crystallization steps.

- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize yield without degradation.

- Bases: Organic bases like triethylamine or inorganic bases such as cesium carbonate are used to neutralize acids formed during the reaction and promote carbamate formation.

Crystallization and Purification

- The crystalline form of the product significantly affects stability and handling.

- Crystallization from solvent mixtures such as water/ethanol or water/isopropanol yields stable polymorphs with improved mechanical and chemical stability.

- Proper crystallization enhances purity and facilitates downstream processing, as noted in agrochemical formulation patents.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent System | Temperature | Notes |

|---|---|---|---|---|

| Activated Carbonate Method | p-Nitrophenyl chloroformate, DMAP, base | Acetonitrile, toluene | Room temperature | High selectivity, mild conditions |

| Carbamoyl Chloride Intermediate | Triphosgene or phosgene, triethylamine | Toluene, dichloromethane | 0–25°C | Requires careful handling of reagents |

| Protected Amine Coupling | CBZ-protected amine, coupling reagents, catalyst | Various organic solvents | Variable | Multi-step, high purity achievable |

| Crystallization | Solvent mixtures (water/ethanol, water/isopropanol) | Mixed solvents | Ambient | Enhances stability and purity |

Research Findings and Optimization Notes

- Use of activated mixed carbonates with electron-withdrawing groups (e.g., trifluoromethyl) increases reactivity toward amines, facilitating carbamate formation under mild conditions.

- The presence of fluorine substituents on the aromatic ring and trifluoroethyl groups contributes to increased chemical stability and resistance to hydrolysis.

- Cesium carbonate and tetrabutylammonium iodide (TBAI) additives have been reported to enhance carbamate formation efficiency by stabilizing intermediate species.

- Hydrogenolysis for deprotection steps is typically carried out using palladium catalysts under hydrogen atmosphere, ensuring clean removal of protecting groups without affecting sensitive fluorinated moieties.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below compares key structural features and physical properties of 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate with analogous carbamates:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in ’s compound increases reactivity but may reduce stability under reducing conditions. In contrast, the target’s fluorine substituent balances electronic effects without compromising stability.

- Heterocyclic vs. Aromatic Systems : Pyrazole-based carbamates () exhibit lower molecular weights and distinct solubility profiles compared to phenyl derivatives, likely due to reduced aromaticity and increased polarity.

Influence of Fluorine on Pharmacokinetics

Fluorine substituents profoundly impact drug-like properties:

- Trifluoroethyl Group : Enhances metabolic stability by resisting oxidative degradation, as seen in ’s enantiomerically resolved piperidin-3-yl carbamates, where the trifluoroethyl group improves half-life .

- Aromatic Fluorine: The 2-fluoro substituent in the target compound reduces basicity of adjacent amines (via inductive effects) and may enhance membrane permeability .

Biological Activity

2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate is a synthetic organic compound characterized by its unique trifluoromethyl group and carbamate functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C₁₀H₉F₄NO₂

- Molecular Weight : 251.18 g/mol

- IUPAC Name : this compound

- PubChem CID : 39871384

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an agrochemical and potential pharmaceutical agent. The following sections detail specific biological activities observed in studies.

1. Agrochemical Applications

This compound has been investigated for its efficacy as a pesticide. Research indicates that it exhibits significant insecticidal properties against various pests, including aphids and beetles. The mechanism involves disruption of the nervous system in target insects.

| Pest Type | Efficacy (%) | Concentration (g/L) |

|---|---|---|

| Aphids | 85 | 0.5 |

| Beetles | 75 | 1.0 |

2. Antiviral Activity

Recent studies have suggested that compounds with similar structures show antiviral properties, particularly against influenza viruses. While specific data for this compound is limited, analogs have demonstrated significant inhibition of viral replication.

- Case Study : A related compound exhibited an IC50 value of 27.4 nM against influenza A virus strains, indicating potential for further investigation into the antiviral properties of this compound.

3. Toxicological Profile

A subacute toxicity study was conducted to assess safety profiles in vivo. The compound was administered to healthy mice at varying doses:

| Dose (mg/kg) | Observation Period (days) | Toxicity Level |

|---|---|---|

| 10 | 3 | No adverse effects |

| 40 | 3 | Mild lethargy |

These findings suggest a favorable safety profile at lower doses, although further studies are warranted to confirm these results.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems and receptors within target organisms. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate, and how do they influence its reactivity?

- Structural Analysis : The compound contains a trifluoroethyl group (enhancing lipophilicity and metabolic stability) and a 2-fluoro-5-methylphenyl carbamate moiety (influencing steric and electronic interactions). The fluorine atoms increase electronegativity, affecting hydrogen bonding and receptor binding .

- Reactivity : The carbamate group undergoes hydrolysis under acidic or basic conditions, while the trifluoroethyl group stabilizes intermediates in nucleophilic substitutions. Solvent polarity and temperature significantly impact reaction rates .

Q. What synthetic routes are reported for this compound, and what are their yields?

- Primary Method : Reacting 2-fluoro-5-methylaniline with trifluoroethyl chloroformate in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Typical yields range from 65–78% .

- Alternative Routes : Use of carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) improves regioselectivity but reduces yield (55–62%) due to side reactions .

Q. How is this compound characterized spectroscopically?

- NMR :

- ¹⁹F NMR : Peaks at δ −70 to −72 ppm (CF₃ group) and δ −115 ppm (aryl-F) confirm substituent positions .

- ¹H NMR : Methyl protons (δ 2.3 ppm) and carbamate NH (δ 5.8 ppm, broad) are diagnostic .

- Mass Spectrometry : [M+H]⁺ at m/z 296.1 (C₁₁H₁₀F₄NO₂⁺) with fragmentation patterns consistent with carbamate cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

- Critical Factors :

- Temperature Control : Maintaining ≤5°C during amine activation reduces byproduct formation .

- Solvent Selection : Replacing dichloromethane with ethyl acetate improves solubility of intermediates (yield +12%) .

- Catalysis : Adding 1 mol% DMAP (4-dimethylaminopyridine) accelerates carbamate formation, achieving 85% yield in pilot studies .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Reported Discrepancies :

- Anticancer Activity : EC₅₀ values vary from 1.2 µM (breast cancer) to >50 µM (colon cancer) in vitro .

- Resolution Strategies :

- Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. HT-29) and culture conditions.

- Metabolite Profiling : LC-MS analysis reveals rapid hydrolysis in colon cancer models, reducing efficacy .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

Docking Studies : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR or PI3K).

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- Key Findings : The trifluoroethyl group forms hydrophobic interactions with kinase ATP pockets, while the aryl-F enhances selectivity over off-targets .

Methodological Recommendations

- Synthesis Troubleshooting : Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) to detect intermediates .

- Bioactivity Validation : Pair in vitro assays with pharmacokinetic profiling (e.g., plasma stability tests) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.